{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol
Description
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-3-9-1-2-11-5-7(9)8-6/h3,10H,1-2,4-5H2 |
InChI Key |
PDPVNTHDNTZIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=NC(=CN21)CO |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 2-Aminophenyl Derivatives
- Starting Material: 2-Aminophenol or its derivatives.
- Reaction: N-alkylation or acylation to introduce side chains that facilitate cyclization.
Step 2: Formation of Imidazo[2,1-c]oxazine Core
- Method: Condensation with suitable aldehydes or ketones in the presence of acid catalysts (e.g., p-toluenesulfonic acid).
- Reaction Conditions: Reflux in ethanol or acetic acid.
- Outcome: Formation of the fused heterocyclic core via intramolecular cyclization.
Step 3: Introduction of Hydroxymethyl Group
- Method: Nucleophilic substitution with formaldehyde or paraformaldehyde under basic conditions.
- Reaction Conditions: Aqueous formaldehyde solution at room temperature or mild heating.
- Result: Formation of the hydroxymethyl derivative at the desired position on the heterocycle.
Synthetic Route 2: Oxidation of Methyl-Substituted Precursors
Step 1: Synthesis of Methyl-Substituted Imidazo[2,1-c]oxazine
- Method: Alkylation of the heterocyclic core with methyl halides (e.g., methyl iodide) under basic conditions.
- Reaction Conditions: Use of potassium carbonate in acetone or DMF.
Step 2: Oxidation to Hydroxymethyl Derivative
- Method: Oxidation of methyl groups to hydroxymethyl groups using oxidizing agents such as potassium permanganate or osmium tetroxide.
- Reaction Conditions: Controlled temperature and pH to prevent over-oxidation.
- Outcome: Conversion of methyl groups to hydroxymethyl groups, yielding the target compound.
Notes on Reaction Conditions and Optimization
- Temperature: Typically reflux temperatures (~80-120°C) for cyclization steps.
- Solvents: Ethanol, acetic acid, or dimethylformamide (DMF) are common.
- Catalysts: Acid catalysts like p-toluenesulfonic acid facilitate cyclization.
- Oxidants: Potassium permanganate or osmium tetroxide for oxidation steps.
- Purification: Column chromatography or recrystallization from suitable solvents.
Summary of Key Precursors and Reagents
Chemical Reactions Analysis
Acylation Reactions
The hydroxymethyl group undergoes nucleophilic acylation with electrophilic reagents. For example:
-
Reaction with chloroacetyl chloride : Forms an ester intermediate, which can cyclize under basic conditions to yield imidazoxazinone derivatives .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Chloroacetyl chloride | Dry DCM, 45°C, 2 h | 5a (imidazoxazinone precursor) | Not reported |
Mechanism :
-
Nucleophilic attack by the hydroxymethyl oxygen on chloroacetyl chloride.
-
Intramolecular cyclization via displacement of chloride to form a six-membered oxazinone ring .
Cyclization Reactions
The compound participates in cyclization reactions to form fused heterocycles. Key examples include:
-
Formation of imidazoxazinones : Achieved via acylation followed by thermal cyclization (see Section 1) .
-
Regioselective synthesis : Reactivity depends on reaction conditions, as seen in analogous imidazo-oxazine derivatives:
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 2-bromo-3-hydroxypropenal + morpholine | Triethylamine, chloroform, reflux | 5H-imidazo[2,1-c] oxazine derivatives | 36.3% |
Key Observations :
-
Use of triethylamine promotes dehydrohalogenation and cyclization .
-
Regioisomeric products (e.g., 2- vs. 3-substituted derivatives) are separable via silica gel chromatography .
Stability and Regiochemical Considerations
-
Thermal Stability : The compound degrades above 80°C in polar solvents (e.g., ethanol, methanol) .
-
Regiochemical Influence : The 2-hydroxymethyl substituent directs reactivity toward the imidazole ring’s N1 and N3 positions, impacting:
Synthetic Pathways
A representative synthesis involves:
-
Cyclization : Reacting morpholine derivatives with brominated propenal intermediates .
-
Purification : Silica gel chromatography (CHCl₃/acetone = 4:1) to isolate regioisomers .
Reaction Optimization Data
Scientific Research Applications
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol involves its interaction with specific molecular targets. The imidazo-oxazine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Functional Group Variations at the 2-Position
The 2-position of the imidazo-oxazine core is highly modifiable. Key derivatives include:
Key Insights :
- The hydroxymethyl group enhances water solubility, making the parent compound suitable for aqueous-phase reactions or biological applications.
- Bromine substitution introduces reactivity for further derivatization (e.g., nucleophilic substitutions) .
- Methyl carboxylate derivatives exhibit increased lipophilicity, favoring membrane permeability in drug design .
Substituent Modifications on the Imidazo-Oxazine Core
Variations in ring substituents significantly alter electronic and steric properties:
Key Insights :
Heterocycle Analogues
Comparisons with related heterocycles highlight scaffold-dependent properties:
Biological Activity
{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, including cytotoxicity and antibacterial activity.
Chemical Structure and Properties
The molecular formula of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol is , with a molecular weight of 154.17 g/mol. The compound features a unique imidazo-oxazine structure that contributes to its biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various derivatives of imidazo[2,1-c][1,4]oxazine compounds on different cell lines. For example, derivatives tested against HeLa (cervical cancer) and U87 (glioblastoma) cell lines showed varying degrees of cytotoxicity. The IC50 values for some compounds ranged from 97.3 µM to over 200 µM, indicating selective action against cancer cells while sparing normal cells .
Table 1: Cytotoxicity Data for Imidazo[2,1-c][1,4]oxazine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Selectivity |
|---|---|---|---|
| 10b | HeLa | 97.3 | Yes |
| 10f | U87 | >200 | No |
| 10h | HeLa | 150 | Yes |
| 10j | U87 | 205.7 | Yes |
Antibacterial Activity
The antibacterial properties of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol and its derivatives have also been investigated. In vitro studies demonstrated that many synthesized compounds did not exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria at concentrations up to 100 µM .
Table 2: Antibacterial Activity of Imidazo[2,1-c][1,4]oxazine Compounds
| Compound ID | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | >100 |
| Compound B | Escherichia coli | >100 |
| Compound C | Pseudomonas aeruginosa | >100 |
Case Studies
A notable case study involved the synthesis of various imidazo[2,1-c][1,4]oxazine derivatives where researchers aimed to explore their structure-activity relationships (SAR). The study revealed that modifications to the imidazo structure could enhance cytotoxicity against specific cancer cell lines while maintaining low toxicity towards normal cells .
Another research effort focused on the antioxidant activities associated with these compounds. While direct antioxidant activity was not extensively documented for {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol itself, related compounds showed potential in scavenging free radicals and reducing oxidative stress in cellular models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol and its derivatives?
- Methodological Answer : The compound can be synthesized via cyclization reactions using imidazole precursors. For example, dissolving C-2 aroyl-substituted imidazole methanol derivatives in dry dichloromethane (DCM) and reacting with chloroacetyl chloride at 45°C for 2 hours yields imidazo-oxazinone derivatives. Reaction progress is monitored via TLC, and purification involves filtration and solvent evaporation .
- Key Optimization Parameters :
| Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|
| DCM | 45°C | None | 60% |
| Ethanol | 78°C | None | 75% |
Q. How can NMR spectroscopy confirm the structural integrity of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol?
- Methodological Answer : ¹H and ¹³C NMR are critical for verifying the imidazo-oxazine core and methanol substituent. For example:
- ¹H NMR (400 MHz, CDCl₃) : Peaks at δ 7.68–7.40 (aromatic protons), δ 4.62–4.30 (AB system for CH₂ groups).
- ¹³C NMR (100 MHz, CDCl₃) : Distinct signals at δ 166.7 (carbonyl), δ 144.9 (imidazole C), and δ 70.2 (oxazine ring) .
- Data Interpretation : Discrepancies in expected vs. observed peaks may indicate incomplete cyclization or impurities.
Q. What purification techniques are recommended for isolating {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol with high purity?
- Methodological Answer : Column chromatography using silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures yields >95% purity. LC/MS analysis (e.g., [M+H]⁺ calcd. 291.11280, found 291.11392) ensures purity .
Advanced Research Questions
Q. How does the electronic configuration of the imidazo-oxazine ring influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Computational studies (e.g., DFT) reveal that electron-withdrawing substituents on the oxazine ring increase electrophilicity at the C-2 position, enhancing reactivity with nucleophiles like amines. Comparative kinetic studies using substituents (e.g., bromine vs. methyl) validate these predictions .
- Experimental Validation :
| Substituent | Reaction Rate (k, s⁻¹) |
|---|---|
| -Br | 0.45 |
| -CH₃ | 0.12 |
Q. What strategies improve the metabolic stability of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol for pharmacokinetic studies?
- Methodological Answer : Deuterium incorporation at labile positions (e.g., methanol -OH) reduces metabolic degradation. In vitro assays using liver microsomes and LC-MS/MS quantification show a 2.3-fold increase in half-life for deuterated analogs .
Q. How can computational modeling predict the binding affinity of this compound to GABAₐ receptors?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with GABAₐ’s benzodiazepine site. Key residues (e.g., α1-His101) form hydrogen bonds with the methanol group, correlating with experimental IC₅₀ values from electrophysiology assays .
Data Contradiction Analysis
Q. Why do reported yields for similar imidazo-oxazine syntheses vary across studies?
- Resolution : Discrepancies arise from solvent polarity (e.g., DCM vs. ethanol) and reaction scale. Smaller scales (<1 mmol) in achieve 60% yields, while larger scales in (using ethanol) report 75% due to improved solubility .
Stability and Storage
Q. What are the optimal storage conditions to prevent degradation of {5H,6H,8H-imidazo[2,1-c][1,4]oxazin-2-yl}methanol?
- Methodological Answer : Store under inert gas (argon) at -20°C in amber vials. FT-IR monitoring (e.g., loss of -OH stretch at 3147 cm⁻¹) detects degradation, which is mitigated by lyophilization .
Biological Activity Profiling
Q. What in vitro assays are suitable for evaluating the anticonvulsant potential of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
